This compound is cataloged under several chemical databases, including PubChem and ChemicalBook, with the CAS number 452088-73-2. Its molecular formula is , and it has a molecular weight of approximately 358.4 g/mol . The compound is primarily used in research settings, particularly in proteomics and drug discovery.
The synthesis of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid can be achieved through several methods, commonly involving the condensation of appropriate starting materials. A typical synthetic route may include:
The precise conditions can vary based on the specific reagents and desired purity of the final product.
The molecular structure of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid can be represented by its canonical SMILES notation: CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O
.
Computational methods such as density functional theory (DFT) can be employed to analyze the molecular geometry, bond lengths, and angles within this compound, providing insights into its reactivity and interaction with biological targets.
The chemical reactivity of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid is influenced by its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing biological activity.
The mechanism of action for compounds like 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid often involves interactions with biological macromolecules:
The specific mechanism can vary based on structural modifications and target specificity.
Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to characterize these properties comprehensively.
1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid has significant applications in:
Research into this compound continues to explore its potential therapeutic effects and mechanisms, paving the way for innovative applications in healthcare and technology.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: